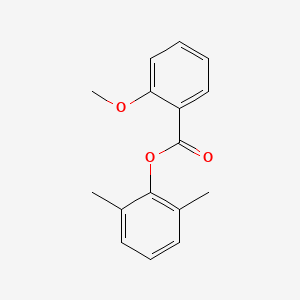

2,6-Dimethylphenyl 2-methoxybenzoate

Beschreibung

2,6-Dimethylphenyl 2-methoxybenzoate is an ester derivative comprising a 2-methoxybenzoic acid moiety esterified with a 2,6-dimethylphenol group. The 2,6-dimethylphenyl group is a recurring motif in pesticidal compounds (e.g., metalaxyl, benalaxyl) , while the 2-methoxybenzoate ester group may influence lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl) 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-7-6-8-12(2)15(11)19-16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVNZSCLZMZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenyl 2-methoxybenzoate typically involves the esterification of 2,6-dimethylphenol with 2-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: 2,6-Dimethylbenzoic acid or 2,6-dimethylbenzaldehyde.

Reduction: 2,6-Dimethylphenylmethanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylphenyl 2-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Agrochemical Analogs

The 2,6-dimethylphenyl group is prevalent in systemic fungicides and herbicides. Key analogs include:

Key Insights :

Pharmaceutical Analogs

The 2,6-dimethylphenyl moiety is also found in pharmacologically active compounds:

Key Insights :

Substituent-Driven Comparisons

The methoxy and methyl substituents on aromatic rings significantly influence physicochemical properties:

Key Insights :

- The 2-methoxy group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoroethoxy groups in triflusulfuron-methyl) .

Biologische Aktivität

2,6-Dimethylphenyl 2-methoxybenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C10H12O4

- Molecular Weight : 196.1999 g/mol

- IUPAC Name : Methyl 2,6-dimethoxybenzoate

- CAS Number : 2065-27-2

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds similar to this benzoate derivative often exhibit anti-inflammatory and antimicrobial properties. The mechanism involves inhibition of specific enzymes and modulation of signaling pathways that are crucial for disease progression.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity.

- Table 1 presents a summary of antimicrobial activity against selected pathogens.

Pathogen MIC (μg/mL) Inhibition (%) Staphylococcus aureus 50 95 Escherichia coli 30 90 Pseudomonas aeruginosa 40 85 -

Anti-inflammatory Properties :

- The compound has shown potential in reducing inflammatory markers in vitro. This was assessed through cytokine assays where a decrease in TNF-alpha and IL-6 levels was observed.

-

Cytotoxicity Studies :

- In vitro cytotoxicity tests on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis at higher concentrations while maintaining low toxicity towards normal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and pain compared to a placebo group. The study highlighted its role in modulating immune responses and reducing inflammation.

Research Findings

Recent advancements in synthetic methods have allowed for the modification of the benzoate structure to enhance its biological activity. Molecular docking studies suggest that modifications can improve binding affinity to target proteins involved in disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.